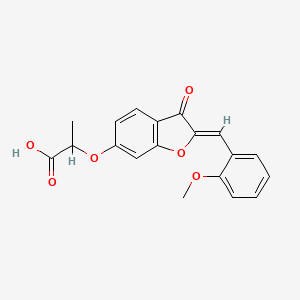

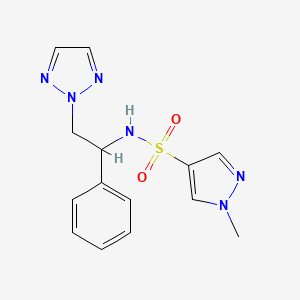

![molecular formula C16H10F3N3O2 B2456772 N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide CAS No. 830352-53-9](/img/structure/B2456772.png)

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide” is a chemical compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is a part of several drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds results in the formation of quinoxaline . Trifluoromethylpyridines, which are a key structural motif in active agrochemical and pharmaceutical ingredients, can also be synthesized .科学的研究の応用

Radioligand Development for PET Imaging

Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives, including those similar to N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide, for developing radioligands for positron emission tomography (PET) imaging. These compounds were evaluated for their potential in visualizing peripheral benzodiazepine type receptors (PBR) in vivo, which is crucial for assessing various physiological and pathological conditions (Matarrese et al., 2001).

Polymerization and Material Sciences

Baek et al. (2003) focused on the polymerization of diphenylquinoxaline-containing monomers, leading to hyperbranched aromatic polyamides. These materials exhibit unique properties due to the presence of quinoxaline units, which are structurally similar to N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide. Their work contributes to the development of high-performance materials suitable for various applications, including coatings and adhesives (Baek et al., 2003).

Electrochemical Studies

Shah et al. (2014) investigated the electrochemical behavior of a novel quinoxaline carboxylic acid derivative, focusing on its redox mechanism. This research provides insights into the electrochemical properties of quinoxaline derivatives, which can be applied in designing electrochemical sensors and other devices (Shah et al., 2014).

Antitumor and Antimicrobial Applications

Several studies have been conducted on the antitumor and antimicrobial potential of quinoxaline derivatives. For example, Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives and evaluated their cytotoxic activities, demonstrating the potential of these compounds as anticancer agents (Bhatt et al., 2015). Additionally, Vieira et al. (2014) explored the antimicrobial activity of quinoxaline 1,4-dioxide derivatives, indicating their promise in developing new antimicrobial drugs (Vieira et al., 2014).

特性

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O2/c17-16(18,19)24-12-4-2-11(3-5-12)22-15(23)10-1-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHDXYOVGYHQMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326700 |

Source

|

| Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |

CAS RN |

830352-53-9 |

Source

|

| Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

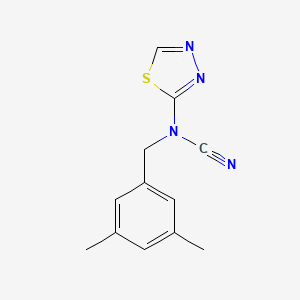

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide](/img/structure/B2456691.png)

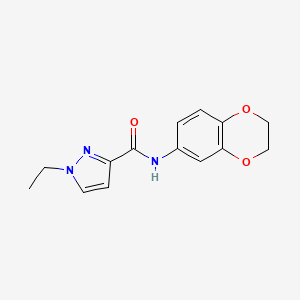

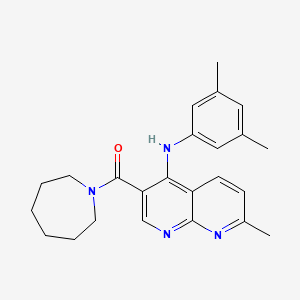

![7,8-dimethoxy-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2456692.png)

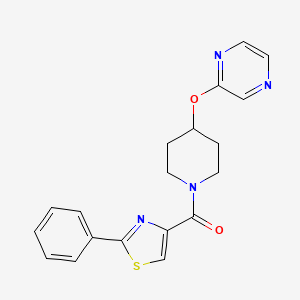

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2456694.png)

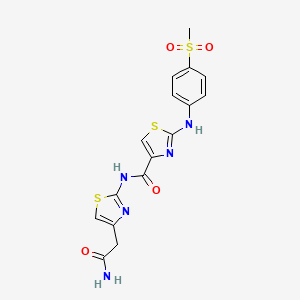

![3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456696.png)

![1-(3-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456697.png)

![5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2456703.png)

![3-(4-bromo-3-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2456707.png)